

A Technical Guide to 6',7'-Dihydroxybergamottin and its Acetonide Derivative

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Compound of Interest

Compound Name: 6',7'-Dihydroxybergamottin
acetonide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin (DHB) is a naturally occurring furanocoumarin found in citrus fruits, particularly grapefruit (*Citrus paradisi*), pomelos, and sour oranges, where it is present in both the peel and the pulp.[1][2] It is a significant compound of interest in the fields of pharmacology and drug development due to its potent inhibitory effects on cytochrome P450 enzymes, most notably CYP3A4.[3][4] This activity is the primary mechanism behind the well-documented "grapefruit juice effect," which can lead to significant drug-food interactions by altering the metabolism of a wide range of pharmaceuticals.[1][4] **6',7'-Dihydroxybergamottin acetonide** is a synthetic derivative of DHB. While commercially available, public domain research detailing its specific biological activities and experimental data is limited. This guide will focus on the extensively studied parent compound, 6',7'-Dihydroxybergamottin, providing a comprehensive overview of its chemical properties, biological activity, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

6',7'-Dihydroxybergamottin and its acetonide derivative are coumarin compounds.[5] The key physicochemical properties of the parent compound are summarized below.

Property	Value
Molecular Formula	C21H24O6
Molecular Weight	372.417 g/mol
CAS Number	145414-76-2

Properties of **6',7'-Dihydroxybergamottin Acetonide**:

Property	Value
Molecular Formula	C24H28O6[5]
Molecular Weight	412.48[5]
CAS Number	684217-08-1[5]

Biological Activity and Mechanism of Action

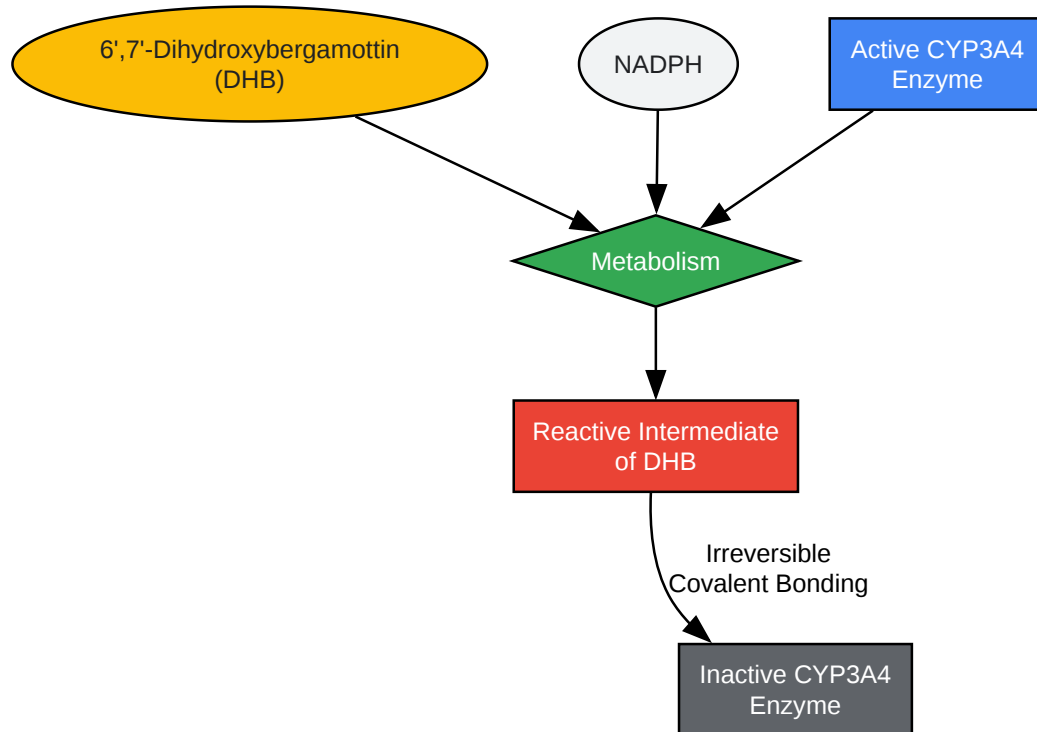
The most significant biological activity of 6',7'-Dihydroxybergamottin is the potent, mechanism-based inhibition of CYP3A4.[6][7] CYP3A4 is a critical enzyme in drug metabolism, responsible for the oxidative metabolism of approximately 50% of currently marketed drugs.[4]

The inhibitory effect of DHB is time- and NADPH-dependent, which is characteristic of suicide inhibitors.[3][7] This means that DHB is metabolized by CYP3A4 into a reactive intermediate that then irreversibly binds to the enzyme, leading to its inactivation.[4] The recovery of enzyme activity requires the synthesis of new enzyme, a process that can take several days.[6] This prolonged effect is a key consideration in its clinical implications.

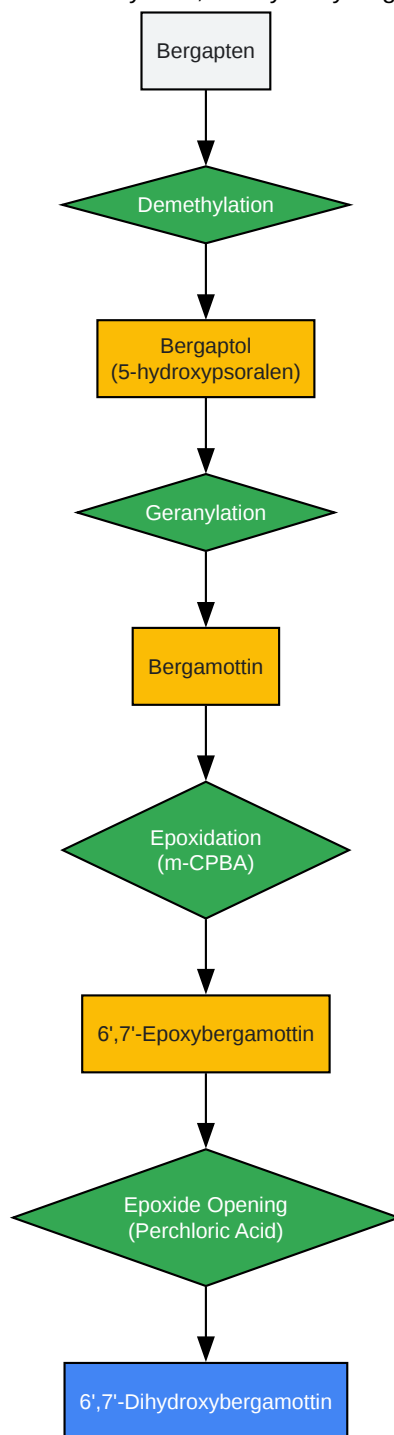
Signaling Pathway of CYP3A4 Inhibition

The following diagram illustrates the mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin.

Mechanism of CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin



Synthetic Pathway of 6',7'-Dihydroxybergamottin

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